The Discovery and Isolation of Cinerubin X from Streptomyces violaceochromogenes: A Technical Guide
The Discovery and Isolation of Cinerubin X from Streptomyces violaceochromogenes: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cinerubin X, an anthracycline antibiotic. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. This document details the producing organism, a blocked mutant of Streptomyces violaceochromogenes, and outlines the multi-step protocol for its extraction and purification. Key physicochemical and spectroscopic data are summarized, and the experimental workflow is visually represented.
Introduction
The genus Streptomyces is a prolific source of secondary metabolites, accounting for a significant percentage of known antibiotics and other bioactive compounds.[1] Anthracyclines, a prominent class of compounds derived from Streptomyces, are widely used as potent anticancer agents.[2] Their mechanism often involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cells.[3]
Cinerubin X was first discovered in 1986 as a novel anthracycline antibiotic.[3][4] It is a biosynthetic intermediate that accumulates in a specifically developed mutant strain of Streptomyces violaceochromogenes.[3] This guide synthesizes the available technical information regarding its isolation and core properties.
Discovery and Producing Organism
Cinerubin X is produced by Streptomyces violaceochromogenes strain C73.[3] This strain is not a wild-type producer; it is a "blocked mutant" specifically engineered during biosynthetic studies.[3] The mutation disrupts a transaminase gene, which prevents the final step of converting Cinerubin X into the primary metabolites, cinerubins A and B.[3] This genetic block results in the accumulation and subsequent isolation of Cinerubin X, which is distinguished by the lack of an N-dimethyl group found in cinerubin A.[3]
While other species like S. griseorubiginosus are known to produce cinerubins A and B, Cinerubin X is uniquely isolated from this mutant derivative of S. violaceochromogenes.[3]
Experimental Protocols
The isolation of Cinerubin X from the fermentation culture of Streptomyces violaceochromogenes C73 involves a multi-stage process of extraction and chromatographic purification. While specific fermentation parameters are not detailed in the foundational literature, a general protocol for anthracycline production involves controlled fermentation in a suitable nutrient medium, followed by recovery of the target compound.[3][5]
Extraction of Crude Product
The initial extraction focuses on separating the compound from the biomass.
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Harvesting: Following fermentation, separate the mycelial cake from the culture broth via centrifugation or filtration.
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Solvent Extraction: Extract the mycelial cake thoroughly with acetone to draw out the secondary metabolites, including Cinerubin X.[3]
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Concentration: Remove the acetone from the resulting extract in vacuo to yield a concentrated crude extract.
Chromatographic Purification
A sequential chromatographic process is employed to purify Cinerubin X from the crude extract. This involves separating the compound based on its physicochemical properties.
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Silica Gel Chromatography:
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Stationary Phase: Silica gel.
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Procedure: Apply the concentrated crude extract to the top of a silica gel column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol). Collect fractions and monitor for the presence of the target compound using a suitable method like Thin Layer Chromatography (TLC) with UV visualization. Pool the fractions containing Cinerubin X.[3]
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Size-Exclusion Chromatography:
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Procedure: Concentrate the pooled fractions from the silica gel step and apply them to a Sephadex LH-20 column. Elute with a suitable solvent (e.g., methanol). This step separates molecules based on size, effectively removing smaller and larger impurities.[6]
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Final Product: Collect the purified fractions containing Cinerubin X and concentrate to dryness to yield the final product as a pure solid.[3]
Data Presentation
The following tables summarize the key quantitative data reported for Cinerubin X.
Table 1: Physicochemical Properties of Cinerubin X
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₈O₁₆ | [3] |
| Melting Point | 151-152°C | [3] |
| Optical Rotation [α]ᴅ | +80° (c 0.1, chloroform) | [3] |
| Solubility | Soluble in chloroform, methanol; limited solubility in water | [3] |
Table 2: UV-Vis Spectroscopic Data for Cinerubin X (in Methanol)
| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε) | Transition Type | Reference |
| 258 | 23,300 | π→π | [3] |
| 290 | 7,860 | π→π | [3] |
| 493 | 14,200 | n→π | [3] |
| 505 | 11,000 | n→π | [3] |
| 525 | 9,100 | n→π* | [3] |
Visualized Workflow
The following diagrams illustrate the logical flow of the isolation and purification process for Cinerubin X.
Caption: Overall workflow for Cinerubin X production.
Caption: Chromatographic purification cascade for Cinerubin X.
References
- 1. Arugomycin, a new anthracycline antibiotic. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]
- 3. Buy Cinerubin X | 104700-84-7 [smolecule.com]
- 4. The structure of a new anthracycline, cinerubin X produced by a blocked mutant of Streptomyces violaceochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arugomycin (88465-80-9) for sale [vulcanchem.com]
